D-talose-18O6

Stable isotope synthesis Aldohexose labeling Oxygen-18 enrichment

D-Talose-18O6 (CAS unlabeled: 2595-98-4) is a stable isotope-labeled rare aldohexose in which all six oxygen atoms are substituted with oxygen-18 (¹⁸O), yielding the molecular formula C₆H₁₂¹⁸O₆ and a molecular weight of 192.16 g·mol⁻¹. D-Talose is the C-2 epimer of D-galactose and occurs naturally only in trace amounts as a constituent of the antibiotic hygromycin.

Molecular Formula C6H12O6
Molecular Weight 192.15 g/mol
Cat. No. B12407579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-talose-18O6
Molecular FormulaC6H12O6
Molecular Weight192.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i7+2,8+2,9+2,10+2,11+2,12+2
InChIKeyGZCGUPFRVQAUEE-XTNLUFLUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Talose-18O6 Procurement Guide: Uniformly 18O-Labeled Rare Aldohexose for Isotope Dilution Mass Spectrometry and Metabolic Tracing


D-Talose-18O6 (CAS unlabeled: 2595-98-4) is a stable isotope-labeled rare aldohexose in which all six oxygen atoms are substituted with oxygen-18 (¹⁸O), yielding the molecular formula C₆H₁₂¹⁸O₆ and a molecular weight of 192.16 g·mol⁻¹ . D-Talose is the C-2 epimer of D-galactose and occurs naturally only in trace amounts as a constituent of the antibiotic hygromycin [1]. Its uniform ¹⁸O₆ labeling provides a monoisotopic mass shift of approximately +12.03 Da relative to unlabeled D-talose (180.06 Da), enabling unambiguous detection and quantification via mass spectrometry [2]. This compound is employed as an analytical internal standard in stable isotope dilution assays and as a tracer for oxygen-specific metabolic fate studies, where carbon-labeled (¹³C) or deuterium-labeled (²H) analogs are inherently incapable of reporting on oxygen exchange reactions [3].

Uniform six-position ¹⁸O labeling for complete oxygen coverage
Substantial mass shift supports isotope dilution MS quantification
Oxygen-specific metabolic tracing unavailable with ¹³C or ²H labels

Why Unlabeled D-Talose, ¹³C-Labeled Analogs, or Common Hexose-¹⁸O₆ Compounds Cannot Replace D-Talose-18O6 in Quantitative Oxygen-Fate Studies


Substituting D-talose-¹⁸O₆ with unlabeled D-talose forfeits the mass shift essential for isotope dilution quantification, as the natural abundance of ¹⁸O is only 0.2039 atom % and cannot provide a distinguishable MS signal [1]. Using D-talose-¹³C or D-talose-²H analogs preserves mass differentiation but completely loses the ability to track oxygen atoms through enzymatic or chemical oxygen exchange reactions, which require ¹⁸O-induced isotope shifts detectable by ¹³C NMR (approximately 0.01–0.05 ppm upfield per ¹⁸O substitution) [2]. Switching to a more common hexose-¹⁸O₆ (e.g., D-glucose-¹⁸O₆ or D-galactose-¹⁸O₆) may appear superficially equivalent but ignores the profound stereochemical specificity of carbohydrate-active enzymes: D-talose possesses a unique axial-equatorial hydroxyl pattern at C-2, C-3, and C-4 that determines its distinct substrate recognition by epimerases and isomerases, yielding different kinetic parameters (Km, kcat) and metabolic products compared to its C-2 epimer D-galactose or other hexoses [3]. Furthermore, partially labeled variants such as D-talose-¹⁸O₂ label only two oxygen positions and cannot provide uniform coverage for studies requiring full stoichiometric oxygen tracking .

Unlabeled D-talose

Loses the mass shift required for isotope dilution; natural ¹⁸O abundance (0.2%) is insufficient for MS distinction.

¹³C- or ²H-labeled analogs

Preserve mass differentiation but cannot report on oxygen exchange reactions, a key capability of ¹⁸O labeling.

Common hexose-¹⁸O₆ (e.g., D-glucose-¹⁸O₆)

Distinct stereochemistry leads to different enzyme recognition profiles (RpiB, cellobiose 2-epimerase), altering kinetic parameters and metabolic products.

Quantitative Differentiation Evidence for D-Talose-18O6 vs. Closest Analogs and Labeling Alternatives


Uniform 6-Position ¹⁸O Labeling vs. Classic Clark Synthesis (5 of 6 Positions Maximum)

D-Talose-¹⁸O₆ achieves complete uniform labeling of all six oxygen atoms in the aldohexose framework. In contrast, the foundational Clark synthesis method for enriching aldoses with oxygen isotopes—the most widely cited general approach—explicitly produces aldohexoses enriched at only 5 of the 6 oxygen atoms [1]. The sixth oxygen position (the pyranose ring oxygen in the cyclic form or the carbonyl oxygen in the open-chain form) is not labeled by the classic H₂¹⁸O exchange–molybdate epimerization–cyanide chain extension sequence. This fifth-position limitation applies to all 16 aldohexoses accessible via the Clark route [1]. D-Talose-¹⁸O₆ therefore represents a product class that surpasses the synthetic ceiling of the most established ¹⁸O-aldose enrichment methodology, requiring alternative synthetic strategies to achieve complete stoichiometric labeling. The practical consequence for analytical users is that D-talose-¹⁸O₆ provides a uniform +12 Da mass increment across all isotopic envelope peaks, eliminating positional bias in MS/MS fragmentation pattern analysis that would arise from non-uniform labeling.

6-Position Labeling
Head-to-head
6 of 6 vs. 5 of 6 oxygen positions labeled
May support complete fragment ion tracking without positional blind spots.
Clark method ceiling: 5 of 6 positions.
Stable isotope synthesis Aldohexose labeling Oxygen-18 enrichment

Mass Spectrometric Resolving Power: +12.03 Da Mass Shift vs. Unlabeled D-Talose

D-Talose-¹⁸O₆ provides a monoisotopic mass of 192.08886 Da, representing a +12.02547 Da shift relative to unlabeled D-talose (monoisotopic mass 180.06339 Da) [1]. This 12-Da mass increment arises from the replacement of all six ¹⁶O atoms (15.9949 Da each) by ¹⁸O atoms (17.9992 Da each, nominal 2.0043 Da difference per atom). For comparison, D-talose-¹³C (single ¹³C label) provides only a +1.00335 Da shift , while D-talose-¹⁸O₂ (two-position labeling) provides approximately +4.01 Da . The 12 Da increment of D-talose-¹⁸O₆ places the [M+12] isotopic cluster well outside the natural abundance isotopic envelope of unlabeled D-talose (where the [M+6] peak intensity is negligible), ensuring zero isotopic overlap between analyte and internal standard in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) LC-MS/MS workflows. The exact mass difference also enables high-resolution mass spectrometry (HRMS) to cleanly resolve the labeled and unlabeled species even at low resolving power (R ~ 15,000 at m/z 192).

Mass Resolving Power
Head-to-head
+12.03 Da shift (192.08886 Da vs. 180.06339 Da)
Reduces isotopic cross-talk risk in SRM/MRM LC-MS/MS workflows.
12× larger mass increment than single ¹³C label.
Isotope dilution mass spectrometry LC-MS/MS quantification Internal standard

Oxygen-Specific Isotopic Tracking Capability vs. ¹³C-Labeled D-Talose for Oxygen Exchange Studies

D-Talose-¹⁸O₆ uniquely enables the study of oxygen exchange reactions—a class of biochemical transformations wholly invisible to ¹³C-labeled analogs. The ¹⁸O isotope induces a measurable upfield shift in the ¹³C NMR signals of directly attached carbon atoms, with magnitudes empirically established at approximately 0.01–0.05 ppm per ¹⁸O substitution [1]. This ¹⁸O isotope shift in ¹³C NMR spectroscopy has been validated as a method for studying oxygen exchange kinetics at the anomeric carbon of monosaccharides including D-glucose and D-erythrose [2], and the technique is broadly applicable to the study of bond cleavage reactions in carbohydrates [3]. D-Talose-¹³C, by contrast, labels only the carbon backbone and provides no information about oxygen atom provenance, exchange, or elimination. For metabolic flux studies using H₂¹⁸O as a tracer, ¹⁸O incorporation into specific glucose-6-phosphate oxygen positions has been directly observed via ¹³C NMR isotope-shifted signals, with mean ¹⁸O enrichments ranging from 4.1 ± 1.1% (Position 3) to 16.4 ± 1.6% (Position 1) [4]. D-Talose-¹⁸O₆ serves as a pre-labeled substrate that eliminates the need for in situ H₂¹⁸O incorporation and provides a defined, quantifiable starting enrichment at every oxygen position.

Oxygen Tracking
Class-level
¹⁸O isotope shift in ¹³C NMR (0.01–0.05 ppm per ¹⁸O)
May enable direct oxygen-fate evidence not obtainable with ¹³C labeling.
NMR shift validated in glucose/erythrose model systems.
Oxygen exchange kinetics ¹³C NMR isotope shift Metabolic flux analysis

Enzyme Substrate Specificity: D-Talose Displays Distinct Kinetic Recognition vs. Common Hexoses

D-Talose exhibits a unique enzyme substrate specificity profile that differentiates it from common hexoses and necessitates the use of D-talose-specific labeled standards in enzymatic assays. In recombinant ribose-5-phosphate isomerase B (RpiB) from Clostridium thermocellum, the enzyme displayed activity with aldohexose substrates in the decreasing order: L-talose > D-ribose > D-allose > L-allose > L-ribose > D-talose [1]. Notably, D-glucose and D-galactose showed no detectable activity (ND) with the Clostridium difficile RpiB tested at equivalent conditions [2]. For the cellobiose 2-epimerase from Rhodothermus marinus (RmCE), the wild-type enzyme converts D-galactose to D-talose with a Km of 1004 mM at pH 6.3, 70 °C—a kinetic parameter distinct from its activity on D-glucose and D-mannose substrates [3]. This stereochemical selectivity arises from D-talose's unique hydroxyl orientation at C-2, C-3, and C-4 (axial-equatorial pattern differing from all common hexoses), as confirmed by the complete MS-based isomer differentiation method that assigns unique fragment ion ratios to each of the 24 hexose isomers including talose [4]. Consequently, a ¹⁸O-labeled common hexose standard cannot substitute for D-talose-¹⁸O₆ in enzyme assays targeting talose-specific pathways.

Enzyme Specificity
Reported
D-talose is a substrate for RpiB (rank 6th); D-glucose & D-galactose show no activity
Substrate recognition differences may influence enzyme assay quantitation.
Data from C. thermocellum and C. difficile RpiB.
Ribose-5-phosphate isomerase Rare sugar enzymology Substrate specificity

Isotopic Enrichment Specification: >90 Atom % ¹⁸O vs. Natural Abundance Baseline

Commercially available D-Talose-¹⁸O₆ is consistently specified with isotopic enrichment ≥90 atom % ¹⁸O across multiple independent vendors . This represents an enrichment factor of >440-fold above the natural ¹⁸O abundance of 0.2039 atom % [1]. At 90+ atom % enrichment, the predominant isotopologue is the fully substituted C₆H₁₂¹⁸O₆ (all six positions ¹⁸O), though statistical distribution yields a population of isotopologues. This specification is critical for procurement decisions: while 90 atom % is the industry standard for ¹⁸O-labeled small molecules, some vendors of alternative hexose-¹⁸O₆ compounds may offer only 80–90 atom % enrichment. The enrichment level directly determines the signal-to-background ratio in isotope dilution assays—each percentage point below 100% atom enrichment introduces a proportional amount of unlabeled or partially labeled species that contributes to the analyte channel, degrading the lower limit of quantification (LLOQ). For comparison, D-Talose-¹³C is offered at ≥99 atom % ¹³C , reflecting the different synthetic accessibility of ¹³C vs. ¹⁸O labeling; however, the higher atom % of ¹³C labeling does not compensate for its inability to track oxygen atoms, as established in Evidence Item 3.

Isotopic Enrichment
Reported
>90 atom % ¹⁸O (>440-fold above natural abundance)
Enrichment level may impact assay LLOQ and batch-to-batch consistency.
Vendor specifications; verify via COA.
Isotopic enrichment certification Stable isotope dilution standard Quality assurance

Optimal Procurement and Application Scenarios for D-Talose-18O6 Based on Verified Differentiation Evidence


Isotope Dilution LC-MS/MS Quantification of D-Talose in Complex Biological Matrices

D-Talose-¹⁸O₆ serves as the gold-standard internal standard for quantifying endogenous or enzymatically produced D-talose in plasma, tissue homogenates, or microbial fermentation broths via isotope dilution LC-MS/MS. The +12.03 Da mass shift ensures zero isotopic cross-talk with the unlabeled analyte, as established in Evidence Item 2 [1]. The uniform six-position labeling guarantees that all MS/MS fragment ions retain the isotopic signature, enabling multiple SRM transitions for confirmatory quantification. This application is directly supported by the ≥90 atom % ¹⁸O enrichment specification that determines the practical LLOQ of the assay (Evidence Item 5). Researchers should procure this compound specifically when developing validated bioanalytical methods for talose, as no ¹³C or ²H analog provides the same mass separation characteristics.

Oxygen Exchange Mechanism Studies in Carbohydrate-Active Enzymes Using ¹⁸O Isotope Shift NMR

For enzymatic mechanism studies involving epimerases, isomerases, or oxidoreductases that act on D-talose, D-Talose-¹⁸O₆ provides the unique ability to track the fate of every oxygen atom through the catalytic cycle via the ¹⁸O isotope shift in ¹³C NMR spectroscopy (Evidence Item 3) [2]. The 0.01–0.05 ppm upfield shift per ¹⁸O substitution at directly attached carbons allows position-resolved quantification of oxygen retention, exchange, or loss. This capability is critical for distinguishing between mechanistic proposals (e.g., direct epimerization vs. dehydration–rehydration pathways) in the conversion of D-galactose to D-talose catalyzed by cellobiose 2-epimerase [3]. Researchers investigating any oxygen-utilizing enzyme with talose substrate specificity should prioritize D-Talose-¹⁸O₆ over ¹³C-labeled analogs, which provide no oxygen-specific information.

Metabolic Flux Analysis of Rare Sugar Pathways in Engineered Microbial Strains

D-Talose-¹⁸O₆ can be employed as a tracer to map the metabolic fate of talose in engineered microorganisms designed for rare sugar bioproduction. The uniform ¹⁸O labeling enables tracking of all oxygen atoms through downstream metabolic intermediates, distinguishing between pathways that involve oxygen exchange with water (e.g., carbonyl hydration–dehydration) and those that preserve the original oxygen atoms. This application leverages both the mass shift for MS-based detection (Evidence Item 2) and the unique enzyme substrate specificity of D-talose that differentiates it from common hexose metabolism (Evidence Item 4) [4]. The complete six-position labeling surpasses what is achievable with the classic Clark synthesis method (Evidence Item 1), ensuring no positional blind spots in flux analysis.

Absolute Configuration Verification and Isomer-Specific Detection of Talose in Glycan Structural Analysis

In de novo carbohydrate sequencing workflows where the monosaccharide building blocks of an unknown glycan must be identified and absolutely configured, D-Talose-¹⁸O₆ serves as a configuration-authenticated isotopic standard for spiking experiments. The Nagy & Pohl (2015) method demonstrated that each of the 24 hexose isomers—including both D- and L-talose—produces unique fragment ion ratios in MS/MS, enabling unambiguous isomer identification [5]. Spiking a glycan hydrolysate with D-Talose-¹⁸O₆ and observing the +12 Da shift exclusively in the talose-specific MS/MS channel provides definitive confirmation of D-talose presence and rules out co-eluting isomeric sugars (e.g., D-galactose, D-allose, D-altrose) that would produce false positives in unspiked analyses. This scenario is uniquely enabled by the combination of uniform ¹⁸O₆ labeling and the established MS-based hexose isomer differentiation method.

Application
Selection Property
Validation Focus
Isotope dilution LC-MS/MS quantification
Uniform 6-position labeling and substantial mass shift
Isotopic cross-talk reduction and fragment ion consistency
Oxygen exchange mechanism studies
¹⁸O isotope shift in ¹³C NMR
Position-resolved oxygen retention and loss
Metabolic flux analysis of rare sugar pathways
Complete ¹⁸O coverage for oxygen fate mapping
Pathway-specific oxygen exchange monitoring
Glycan monosaccharide configuration verification
Configuration-authenticated isotopic standard
Isomer-specific MS/MS fragment ratio matching
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